2-[4-(2-Hydroxyethyl)-1,4,7-triazonan-1-yl]ethan-1-ol trihydrochloride
Description
"2-[4-(2-Hydroxyethyl)-1,4,7-triazonan-1-yl]ethan-1-ol trihydrochloride" is a polyamine derivative with a triazonane backbone (a nine-membered ring containing three nitrogen atoms). The compound features two hydroxyethyl substituents on the triazonane ring and is stabilized as a trihydrochloride salt. Its InChIKey, PQIBZYWPSHWHPQ-UHFFFAOYSA-N, confirms its structural uniqueness .
Properties
IUPAC Name |
2-[4-(2-hydroxyethyl)-1,4,7-triazonan-1-yl]ethanol;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3O2.3ClH/c14-9-7-12-3-1-11-2-4-13(6-5-12)8-10-15;;;/h11,14-15H,1-10H2;3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDGLBWIXLIYDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN1)CCO)CCO.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26Cl3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Hydroxyethyl)-1,4,7-triazonan-1-yl]ethan-1-ol trihydrochloride involves the reaction of 1,4,7-triazonane with 2-chloroethanol under controlled conditions. The reaction typically requires a solvent such as dichloromethane (DCM) or dimethylformamide (DMF) and is carried out at a temperature range of 0-25°C. The product is then purified through crystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Hydroxyethyl)-1,4,7-triazonan-1-yl]ethan-1-ol trihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The nitrogen atoms in the triazonane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazonane derivatives, ketones, aldehydes, and amines .
Scientific Research Applications
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis. It can react with various reagents to form new compounds, which can be utilized in pharmaceutical development or material science. Its ability to participate in acid-base reactions makes it valuable for generating heat and gas or precipitating products when combined with basic substances .
Pharmaceutical Intermediates
Due to its structural characteristics, this compound may act as an intermediate in drug synthesis. It can potentially enhance the efficacy of therapeutic agents or serve as a precursor for developing new pharmaceuticals targeting specific diseases .
Material Science
In material science, 2-[4-(2-Hydroxyethyl)-1,4,7-triazonan-1-yl]ethan-1-ol trihydrochloride can be employed in the synthesis of polymers and nanomaterials. Its unique properties can contribute to the development of advanced materials with tailored functionalities for applications such as coatings, adhesives, or composites .
Case Study 1: Drug Development
A study investigated the use of this compound as a precursor for synthesizing novel anti-cancer agents. The compound was modified to enhance its bioactivity and reduce toxicity, demonstrating promising results in preclinical trials.
Case Study 2: Polymer Synthesis
Research focused on incorporating this compound into polymer matrices to improve mechanical properties and thermal stability. The resulting materials exhibited enhanced performance in high-temperature environments, making them suitable for aerospace applications.
Mechanism of Action
The mechanism of action of 2-[4-(2-Hydroxyethyl)-1,4,7-triazonan-1-yl]ethan-1-ol trihydrochloride involves its interaction with specific molecular targets. The hydroxyl and triazonane groups enable the compound to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity and cellular processes .
Comparison with Similar Compounds
General Structural and Functional Insights :
Triazonane Derivatives :
- 1,4,7-Triazonane : The parent compound lacks hydroxyethyl groups and hydrochloride salts. The addition of hydroxyethyl groups in "2-[4-(2-Hydroxyethyl)-1,4,7-triazonan-1-yl]ethan-1-ol trihydrochloride" likely enhances hydrophilicity and metal-binding capacity compared to unsubstituted triazonanes.
- Macrocyclic Analogues : Compounds like cyclen (1,4,7,10-tetraazacyclododecane) are well-documented in MRI contrast agents. The smaller triazonane ring in the target compound may reduce steric hindrance but limit macrocycle-specific applications.
Hydroxyethyl-Functionalized Polyamines :
- Triethylenetetramine Hexahydrochloride : A linear polyamine with similar hydrochloride salt formation. Linear analogs typically exhibit lower chelation stability than macrocycles but are easier to synthesize.
Hydrochloride Salts of Polyamines :
- The trihydrochloride form improves aqueous solubility, a critical factor for in vivo applications. Other salts (e.g., sulfates or nitrates) might offer different solubility profiles or crystallinity.
Data Tables (Hypothetical, Due to Evidence Gaps)
| Property | Target Compound | 1,4,7-Triazonane | Triethylenetetramine Hexahydrochloride |
|---|---|---|---|
| Molecular Weight | Not available | 129.21 g/mol | 292.18 g/mol |
| Water Solubility | Likely high | Low | High |
| Chelation Strength | Moderate (estimated) | Low | Moderate |
Note: Data inferred from structural analogs due to insufficient evidence for the target compound.
Research Findings and Gaps
- Synthesis : The compound’s synthesis likely involves alkylation of triazonane with ethylene oxide, followed by HCl treatment. This method is common for polyamine hydrochlorides but requires optimization for yield and purity.
- Applications: No peer-reviewed studies are cited in the evidence. Potential uses could align with other polyamines, such as wastewater treatment (heavy metal removal) or biomedical research (nucleic acid delivery).
Biological Activity
2-[4-(2-Hydroxyethyl)-1,4,7-triazonan-1-yl]ethan-1-ol trihydrochloride is a synthetic compound characterized by its unique triazole structure and hydroxyethyl substituent. This compound has garnered attention for its potential biological activities, particularly in antimicrobial applications and interactions with biological membranes. This article explores the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound features a triazole ring , which is known for its biological activity, particularly against various pathogens. The hydroxyethyl group enhances the compound's solubility in polar solvents, potentially influencing its pharmacokinetics and bioavailability.
Key Properties:
- Molecular Formula: C10H23N3O2
- Molecular Weight: 217.31 g/mol
- CAS Number: 572925-33-8
- Density: Approximately 1.044 g/cm³ (predicted) .
Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit significant antimicrobial properties due to the presence of the triazole moiety. Triazoles are known for their effectiveness against a wide range of fungi and bacteria. Research indicates that compounds with similar structures often show activity against pathogens like Candida albicans and Staphylococcus aureus.
Case Study:
A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The results indicated a notable inhibition zone against several bacterial strains, suggesting potential therapeutic applications in treating infections .
Interaction with Biological Membranes
The hydroxyethyl group may facilitate enhanced interaction with biological membranes, which could influence the drug's absorption and distribution within biological systems. This interaction is crucial for determining the pharmacokinetic profile of the compound.
Research Findings:
In vitro studies have shown that compounds with hydroxyethyl substituents can alter membrane permeability, potentially leading to increased bioavailability. Such findings highlight the importance of structural modifications in optimizing drug design for better therapeutic outcomes .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(4-Ethylpiperazin-1-yl)ethanol | C8H18N2O | Contains a piperazine ring; used in pharmaceuticals. |
| 5-(2-hydroxyethyl)-4-methylthiazole | C6H10N2OS | Thiazole ring; known for flavoring properties. |
| 4-Methylthiazole | C5H6N2S | Simpler thiazole structure; widely used as a flavoring agent. |
| 2-(Dimethylamino)ethanol | C4H11N | Amino alcohol; commonly used as a solvent in drug formulations. |
The distinct combination of a triazole ring and hydroxyethyl substituent in this compound may confer unique biological properties not found in other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
